1-(4-ethylphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-2-18-7-9-20(10-8-18)28-16-19(15-23(28)30)25-26-21-5-3-4-6-22(21)29(25)17-24(31)27-11-13-32-14-12-27/h3-10,19H,2,11-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMNTQXRJONYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethylphenyl)-4-(1-(2-morpholino-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (commonly referred to as compound A ) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
Compound A is characterized by a complex structure that includes a pyrrolidinone core, an ethylphenyl group, and a benzo[d]imidazole moiety. The molecular formula is , with a molecular weight of approximately 437.56 g/mol. Its structural diversity suggests multiple potential interactions with biological macromolecules.
Research indicates that compound A may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that compound A may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression .
- Antiproliferative Activity : In vitro assays have demonstrated that compound A exhibits significant antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
- Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways that are critical for cell survival and proliferation. This includes potential interactions with the epidermal growth factor receptor (EGFR) pathway.
Biological Activity Data
The following table summarizes key findings related to the biological activity of compound A:
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of compound A, researchers treated MCF-7 and A549 cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that compound A holds promise as a potential chemotherapeutic agent due to its ability to selectively induce apoptosis in cancer cells while sparing normal cells .
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the anti-inflammatory properties of compound A, particularly its inhibition of COX enzymes. The results showed that compound A effectively reduced prostaglandin E2 production in cultured macrophages, indicating its potential utility in managing inflammatory diseases .
Comparison with Similar Compounds
1-(4-Butylphenyl)-4-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Key Differences: 4-Butylphenyl vs. Piperidin-1-yl vs. Morpholino: Piperidine lacks the oxygen atom present in morpholine, reducing polarity and hydrogen-bonding capacity.
- Impact: The piperidine analog (Mol. Wt. 456.6) may exhibit lower solubility and altered binding kinetics compared to the morpholino-containing target compound (estimated Mol. Wt. ~434.5).
1-(3-Chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Phenoxyethyl vs. Morpholino-2-oxoethyl: The phenoxyethyl group introduces aromaticity and reduced polarity compared to the morpholino-ketone linker.
- Impact : Increased hydrophobicity (Mol. Wt. 445.9) may favor CNS penetration but limit solubility in polar solvents.
1-(2-Methoxyphenyl)-4-{1-[2-(4-Allyl-2-methoxyphenoxy)ethyl]-1H-benzo[d]imidazol-2-yl}pyrrolidin-2-one
- Ether Linkage: The 2-(4-allyl-2-methoxyphenoxy)ethyl chain increases steric bulk and flexibility.
- Impact : Higher molecular weight (483.5) and conformational flexibility may reduce binding specificity.
1-{2-(4-Chlorobenzyloxy)-2-[4-(morpholin-4-yl)phenyl]ethyl}-1H-benzimidazole Propan-2-ol Monosolvate
- Key Differences: Chlorobenzyloxy and Morpholinyl Groups: The morpholine is directly attached to a phenyl ring, differing from the target compound’s acetyl-linked morpholino group.
- Impact: Altered spatial arrangement may influence target affinity compared to the acetyl-morpholino linker in the target compound.
Data Table: Structural and Physicochemical Comparison
Key Findings from Structural Comparisons
Substituent Polarity: Morpholino-containing compounds (target and ) exhibit higher polarity than piperidine or phenoxyethyl analogs, favoring aqueous solubility and target interactions .
Alkyl Chain Length: Shorter chains (e.g., ethyl vs.
Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) may enhance binding to electron-rich targets, while electron-donating groups (e.g., methoxy in ) could stabilize charge-transfer interactions.
Linker Flexibility: The acetyl group in the target compound’s morpholino linker provides conformational restraint compared to ether or phenoxyethyl linkers, possibly improving binding specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
